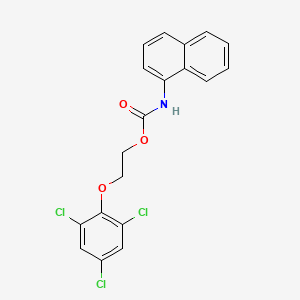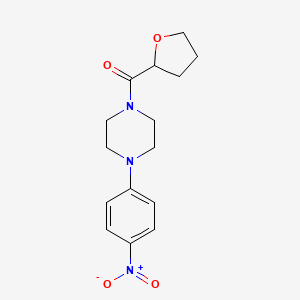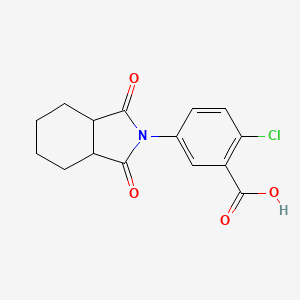![molecular formula C25H22ClFN2 B5203878 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is also known as CP-154,526 and is a selective antagonist for the corticotropin-releasing factor receptor type 1 (CRF1). The CRF1 receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
作用机制
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves its selective antagonism of the CRF1 receptor. The CRF1 receptor is primarily expressed in the brain regions that are involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the HPA axis and decreases the release of stress hormones like cortisol. This leads to a reduction in anxiety-like behaviors and other stress-related symptoms.
Biochemical and Physiological Effects:
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of stress hormones like cortisol and corticosterone in animal models. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the regulation of mood and cognitive function. Additionally, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in lab experiments is its selectivity for the CRF1 receptor. This allows for a more specific investigation of the role of this receptor in stress-related disorders. However, one of the limitations of using this compound is its potential for off-target effects. This can lead to unintended effects on other receptors and systems, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in scientific research. One direction is the investigation of its potential use in the treatment of stress-related disorders in humans. Another direction is the exploration of its effects on other neurotransmitter systems and receptors, which can provide a more comprehensive understanding of its mechanism of action. Additionally, the development of more selective and potent CRF1 receptor antagonists can improve the specificity and efficacy of this compound in lab experiments and clinical trials.
合成方法
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves a series of chemical reactions. The first step is the synthesis of 10-chloro-9-anthraldehyde from anthracene. The aldehyde is then reduced to the corresponding alcohol, which is further reacted with 4-fluorobenzylamine to form the intermediate. The final step involves the cyclization of the intermediate with piperazine to form the target compound.
科学研究应用
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been used in various scientific research studies to investigate the role of CRF1 receptor in stress-related disorders. It has been found to be effective in reducing anxiety-like behaviors in animal models of stress and anxiety disorders. This compound has also been studied for its potential use in the treatment of depression, addiction, and other psychiatric disorders.
属性
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2/c26-25-22-7-3-1-5-20(22)24(21-6-2-4-8-23(21)25)17-28-13-15-29(16-14-28)19-11-9-18(27)10-12-19/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQUADHQZYLHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(10-Chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)

![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)
![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)